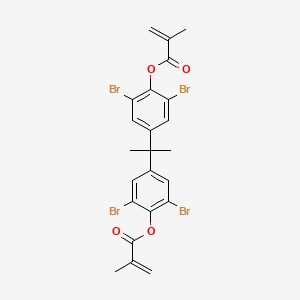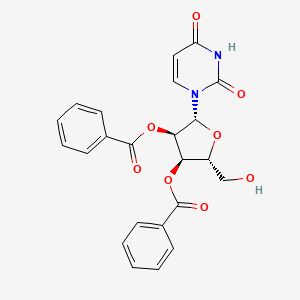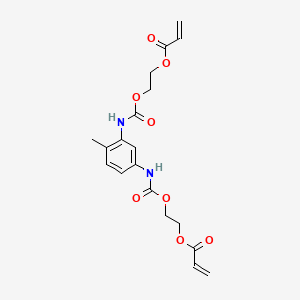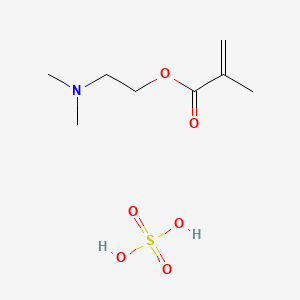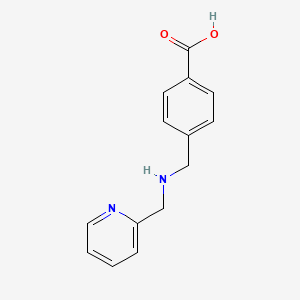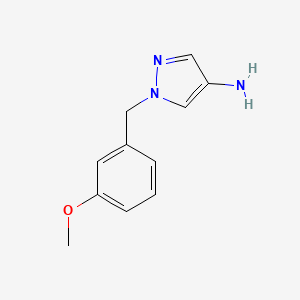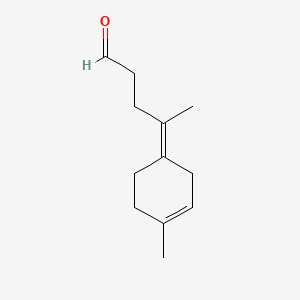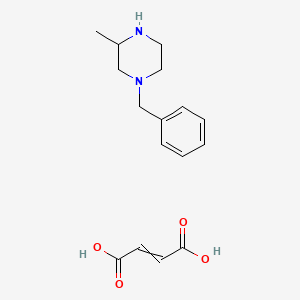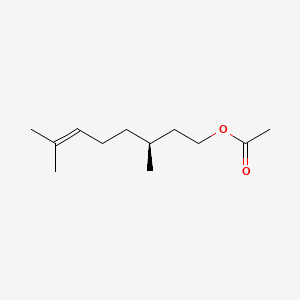![molecular formula C19H30O3 B1623980 acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene CAS No. 75975-83-6](/img/structure/B1623980.png)
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, is a derivative of caryophyllene, a natural bicyclic sesquiterpene found in many essential oils, including clove oil, cannabis, and hops . Caryophyllene is known for its unique structure, which includes a cyclobutane ring and a trans-double bond in a nine-membered ring . The acetylation of caryophyllene enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The acetylation of caryophyllene typically involves the reaction of caryophyllene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of acetylated caryophyllene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with the reaction being conducted in large reactors to produce significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert caryophyllene, acetylated, back to its original form or other derivatives.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Caryophyllene oxide: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of caryophyllene, acetylated, involves its interaction with various molecular targets and pathways:
Cannabinoid Receptors: Acts as an agonist for cannabinoid receptor type 2 (CB2), which is involved in anti-inflammatory and analgesic effects.
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2): Activation of Nrf2 leads to the expression of antioxidant proteins that protect against oxidative damage.
Cyclooxygenase Enzymes (COX-1 and COX-2): Inhibits these enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene, can be compared with other similar compounds such as:
Caryophyllene: The non-acetylated form, which has different chemical properties and biological activities.
Caryophyllene oxide: An oxidized derivative with distinct chemical and biological properties.
Humulene: Another sesquiterpene with similar structural features but different biological activities.
Uniqueness: this compound, stands out due to its enhanced chemical stability and unique biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
75975-83-6 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24.C4H6O3/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11;1-3(5)7-4(2)6/h6,13-14H,2,5,7-10H2,1,3-4H3;1-2H3/b11-6-;/t13-,14-;/m1./s1 |
InChI Key |
DWYHUKSMKNWPGU-ZTDCGIRDSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C.CC(=O)OC(=O)C |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C.CC(=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


